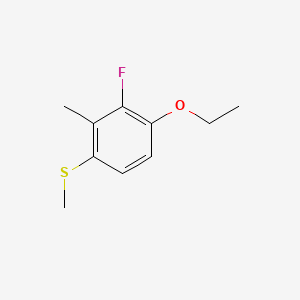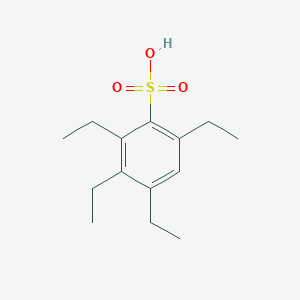
2,3,4,6-Tetraethylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetraethylbenzenesulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of four ethyl groups attached to the benzene ring at positions 2, 3, 4, and 6, along with a sulfonic acid group (-SO3H) at one of the remaining positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetraethylbenzenesulfonic acid typically involves the sulfonation of tetraethylbenzene. The process can be carried out using concentrated sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation. The general reaction can be represented as follows:
C6H2(C2H5)4+H2SO4→C6H2(C2H5)4SO3H+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethyl groups may be converted to carboxylic acid groups under strong oxidizing conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonate group using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethyl groups or the sulfonic acid group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Tetraethylbenzenecarboxylic acid derivatives.
Reduction: Tetraethylbenzenesulfonate.
Substitution: Halogenated tetraethylbenzenesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetraethylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in sulfonation reactions.
Biology: The compound can be used to study the effects of sulfonic acids on biological systems and their potential as antimicrobial agents.
Medicine: Research is being conducted on its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetraethylbenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
- Benzenesulfonic acid
- Toluene-4-sulfonic acid
- 2,4,6-Trinitrobenzenesulfonic acid
Comparison: 2,3,4,6-Tetraethylbenzenesulfonic acid is unique due to the presence of four ethyl groups, which significantly influence its chemical properties and reactivity. Compared to benzenesulfonic acid, it has higher hydrophobicity and different solubility characteristics. Toluene-4-sulfonic acid, with a single methyl group, has different steric and electronic effects. 2,4,6-Trinitrobenzenesulfonic acid, with three nitro groups, exhibits strong electron-withdrawing effects, making it more reactive in electrophilic substitution reactions.
Propiedades
Número CAS |
63877-65-6 |
|---|---|
Fórmula molecular |
C14H22O3S |
Peso molecular |
270.39 g/mol |
Nombre IUPAC |
2,3,4,6-tetraethylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22O3S/c1-5-10-9-11(6-2)14(18(15,16)17)13(8-4)12(10)7-3/h9H,5-8H2,1-4H3,(H,15,16,17) |
Clave InChI |
GJJQIMORXKEHEH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1CC)CC)S(=O)(=O)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


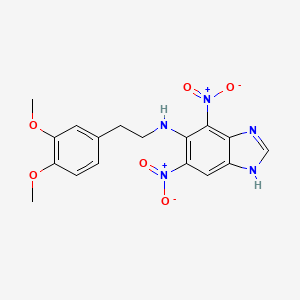
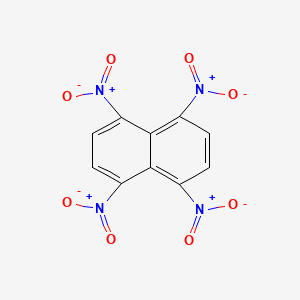

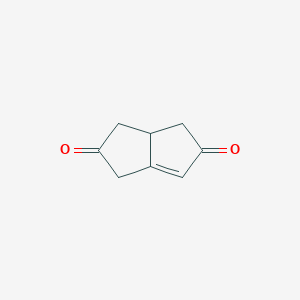
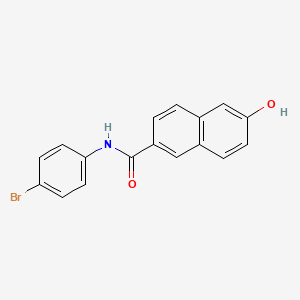
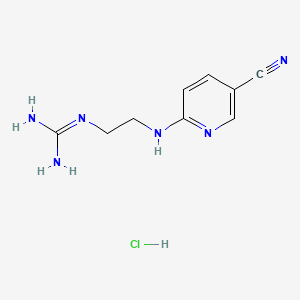

![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)
![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)

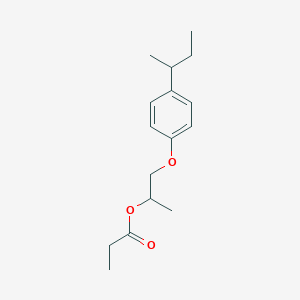
![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)
